molecular formula C45H76O2 B1231153 Cholesteryl linolelaidate

Cholesteryl linolelaidate

Cat. No.: B1231153
M. Wt: 649.1 g/mol
InChI Key: NAACPBBQTFFYQB-TVYVBBRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure cholesteryl linoleate .

Industrial Production Methods: In industrial settings, cholesteryl linoleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification methods to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cholesteryl linoleate exerts its effects primarily through its role in lipid metabolism. It is a major component of low-density lipoprotein (LDL), which transports cholesterol and other lipids through the bloodstream. The receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is crucial for maintaining cellular cholesterol homeostasis and for the formation of atherosclerotic plaques in the case of oxidized cholesteryl linoleate .

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl arachidonate
  • Cholesteryl palmitate
  • Cholesteryl stearate

Comparison: Cholesteryl linoleate is unique due to its specific fatty acid component, linoleic acid, which is a polyunsaturated fatty acid. This distinguishes it from other cholesteryl esters that contain saturated or monounsaturated fatty acids. The presence of linoleic acid in cholesteryl linoleate contributes to its distinct role in lipid metabolism and its susceptibility to oxidation, which is a key factor in the development of atherosclerosis .

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+

InChI Key

NAACPBBQTFFYQB-TVYVBBRWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl linoleate
cholesteryl linoleate, (E,E)-isomer
cholesteryl linoleate, (E,Z)-isomer
cholesteryl linoleate, (Z,E)-isomer
cholesteryl linolelaidate
cholesteryl trans-9-trans-12-octadecadienoate
CLOH

Origin of Product

United States

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